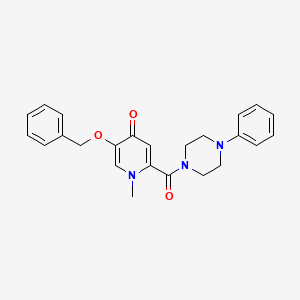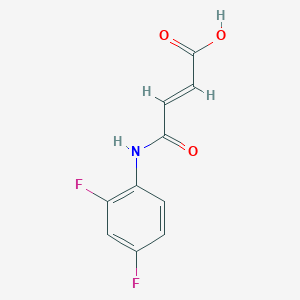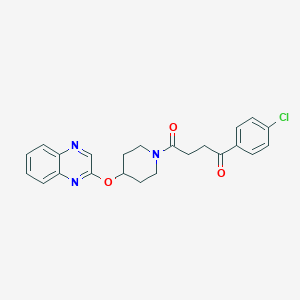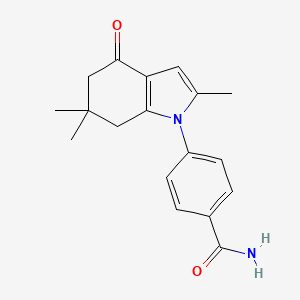
4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The closest compound I found is "3-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid" . It has a molecular weight of 297.35 . and 95% .
Molecular Structure Analysis
The InChI code for the related compound is1S/C18H19NO3/c1-11-7-14-15 (9-18 (2,3)10-16 (14)20)19 (11)13-6-4-5-12 (8-13)17 (21)22/h4-8H,9-10H2,1-3H3, (H,21,22) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The related compound has a storage temperature of 28°C . No other physical or chemical properties were found.科学的研究の応用
Catalysis and Synthesis
In a study by Jiang and Yan (2016), indium chloride was used as a Lewis acid catalyst in the synthesis of functionalized 2-((oxoindolin-3-yl)-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamides. This process, conducted in acetonitrile, is significant for the synthesis of complex organic compounds.
Anticancer and Antimicrobial Applications
Some derivatives of 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide exhibit potential anticancer and antimicrobial properties. Yılmaz et al. (2015) reported the synthesis of indapamide derivatives with proapoptotic activity against melanoma cell lines. Similarly, Kumar et al. (2012) studied N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides for their in vitro antibacterial and antifungal activities, demonstrating their potential as novel antimicrobial agents.
Enzyme Inhibition
Compounds containing 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide structures have been shown to act as enzyme inhibitors. For instance, Abbasi et al. (2019) synthesized bi-heterocyclic benzamides which inhibited alkaline phosphatase, indicating potential applications in bone and teeth calcification.
Crystallographic Studies
Crystal and molecular structures of derivatives like those mentioned in Rajalakshmi et al. (2001) provide insights into the structural basis for their biological activity. These studies are crucial for understanding how these compounds interact with biological targets.
Stereoselective Synthesis
Stereoselective synthesis of these compounds, as explored by Caliskan et al. (2015), is important for the pharmaceutical industry, where the chirality of a compound can significantly affect its biological activity.
Design and Synthesis for Specific Targets
Targeted synthesis of these compounds for specific biological activities is another significant application. For instance, Wang et al. (2008) focused on the design and synthesis of derivatives as cardiotonic agents.
Green Chemistry Applications
The use of ultrasound-assisted synthesis methods, as seen in Nimbalkar et al. (2018), represents an application of green chemistry principles in the synthesis of these compounds, highlighting the importance of sustainable methods in pharmaceutical research.
Heat Shock Protein Inhibitors
Novel classes of heat shock protein inhibitors, as developed by Huang et al. (2009), include derivatives of 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide. These compounds have shown potent antiproliferative activity and are currently in clinical trials.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities .
特性
IUPAC Name |
4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11-8-14-15(9-18(2,3)10-16(14)21)20(11)13-6-4-12(5-7-13)17(19)22/h4-8H,9-10H2,1-3H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGDKWPNFSCGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)N)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

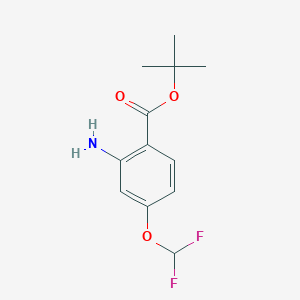
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2461121.png)
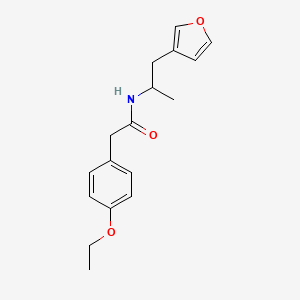
![4-({[2-(4-Isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2461126.png)
![8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2461127.png)
![2-[2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2461131.png)
![2-Amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2461132.png)


![3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2461136.png)
![(6-Propan-2-yloxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2461137.png)
